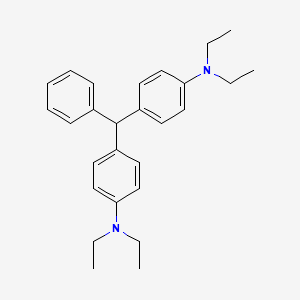

4,4'-Benzylidenebis[N,N-diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-(diethylamino)phenyl]-phenylmethyl]-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4/h9-21,27H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGXRPCJUPPBMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016399 | |

| Record name | Leucobrilliant green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-90-6 | |

| Record name | Leucobrilliant green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucobrilliant green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Benzylidenebis N,n Diethylaniline

Established Reaction Pathways for the Chemical Compound's Synthesis

The traditional methods for synthesizing 4,4'-benzylidenebis[N,N-diethylaniline] are rooted in the foundational reactions of organic chemistry, primarily relying on acid-catalyzed condensation reactions.

Analysis of Classical Condensation Protocols

The most established and widely utilized method for the synthesis of this compound] is the direct condensation of benzaldehyde (B42025) with two equivalents of N,N-diethylaniline. This reaction is a classic example of electrophilic aromatic substitution, typically catalyzed by a strong mineral acid such as concentrated sulfuric acid or hydrochloric acid. youtube.com The role of the acid is to protonate the carbonyl oxygen of benzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This activated electrophile is then attacked by the electron-rich aromatic ring of N,N-diethylaniline. A subsequent dehydration and a second electrophilic attack by another molecule of N,N-diethylaniline lead to the formation of the final triarylmethane product. youtube.com The reaction is often characterized by the elimination of a water molecule. youtube.com

Assessment of Multi-Step Preparative Routes and Yield Optimization

While one-pot condensation is the most direct route, multi-step pathways can be employed, particularly in the synthesis of complex or unsymmetrical triarylmethane analogues. For the target compound, however, optimization of the classical one-pot protocol is of greater importance. Yield optimization hinges on the careful control of several reaction parameters. These include the nature and concentration of the acid catalyst, reaction temperature, and the stoichiometry of the reactants. For instance, using an improper acid concentration or excessive temperatures can lead to unwanted side reactions, such as sulfonation of the aromatic rings when sulfuric acid is used, or polymerization. The choice of solvent can also influence reaction rates and the ease of product isolation. While the direct synthesis is common, an alternative conceptual approach involves the reduction of a diarylketone precursor, a method used for structurally similar compounds. acs.org This highlights that preparative strategies can be diverse, though for this compound] itself, direct condensation remains the most practical and assessed pathway.

Development of Novel and Sustainable Synthetic Strategies

Driven by the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of triarylmethane compounds.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry to this synthesis aims to reduce waste, avoid hazardous reagents, and improve energy efficiency. A key area of development is the replacement of corrosive and difficult-to-handle liquid acid catalysts like H₂SO₄ with solid, reusable alternatives. beilstein-journals.org Heterogeneous solid acid catalysts, such as zeolites, silica-supported sulfonic acids, and metal-organic frameworks (MOFs), offer significant advantages. beilstein-journals.orgresearchgate.net They can be easily separated from the reaction mixture by simple filtration, are often recyclable, and tend to be less corrosive, minimizing both waste and equipment damage. researchgate.net Furthermore, the use of environmentally benign solvents like water or conducting reactions under solvent-free conditions represents another important green strategy that has been explored for related condensation reactions. researchgate.net

Catalytic Approaches for Enhanced Efficiency and Selectivity

Beyond traditional Brønsted acids, a variety of modern catalytic systems have been developed to enhance the efficiency and selectivity of triarylmethane synthesis. These include Lewis acids, ionic liquids, and transition metal catalysts that can operate under milder conditions and offer better control over the reaction. For example, ionic liquids have been investigated as both catalysts and reaction media, offering benefits such as high thermal stability and reusability. mdpi.com Heterogeneous catalysts, such as Ti(IV)-doped ZnO nanoparticles, have proven effective in related Pechmann condensation reactions, demonstrating the potential of tailored solid catalysts. acs.org The table below summarizes various catalytic systems used for triarylmethane synthesis and related condensation reactions, showcasing the diversity of modern approaches.

| Catalyst System | Reactants | Reaction Type | Yield | Reference |

| Concentrated H₂SO₄ | Benzaldehyde, N,N-dimethylaniline | Electrophilic Substitution | Good (Qualitative) | youtube.com |

| Sulfamic acid | Benzofuryl alcohols, various nucleophiles | Dehydrative Substitution | up to 92% | researchgate.net |

| β Zeolite | Aniline (B41778), Methanol | Vapor-phase Alkylation | >86% (selectivity) | researchgate.net |

| TiCl₄ / Et₃SiH | Diaryl ketones | Carbonyl Reduction | High | acs.org |

| Anhydrous CoBr₂ | Benzylzinc bromide, Aryl halides | Negishi Cross-Coupling | up to 99% | nih.gov |

| (IPr)Pd / K₃PO₄ | Diarylmethyl esters, Aryl boronic acids | Suzuki-Miyaura Coupling | up to 99% | nih.gov |

In-depth Studies of Reaction Mechanisms

The synthesis of this compound] proceeds via a well-established electrophilic aromatic substitution mechanism. A thorough understanding of this pathway is crucial for optimizing reaction conditions and designing new catalysts.

The mechanism is initiated by the activation of benzaldehyde by an acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile. This is followed by the nucleophilic attack of the π-electron system of an N,N-diethylaniline molecule at the para position to the activating diethylamino group. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate.

This intermediate, a substituted diarylmethanol, is then protonated again by the acid catalyst, leading to the loss of a water molecule. This dehydration step generates a highly reactive benzylic carbocation. This carbocation is stabilized by charge delocalization across both the central carbon and the attached N,N-diethylaniline ring. This electrophilic carbocation then undergoes a second Friedel-Crafts-type alkylation with a second molecule of N,N-diethylaniline. The final step is the deprotonation of the second Wheland intermediate to restore aromaticity and regenerate the acid catalyst, yielding the final this compound] product. researchgate.net

Elucidation of Carbon-Carbon and Carbon-Nitrogen Bond Formation Mechanisms

The reaction is typically catalyzed by a strong acid, which serves to activate the benzaldehyde, rendering it more susceptible to nucleophilic attack. The diethylamino group of N,N-diethylaniline is a potent activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. Due to steric hindrance from the bulky diethylamino group, the incoming electrophile preferentially attacks the para position.

The mechanism can be detailed as follows:

Protonation of the Aldehyde: The reaction initiates with the protonation of the carbonyl oxygen of benzaldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, forming a highly reactive carbocation.

First Electrophilic Attack and C-C Bond Formation: The electron-rich aromatic ring of the first N,N-diethylaniline molecule acts as a nucleophile, attacking the protonated carbonyl carbon of benzaldehyde. This results in the formation of a new carbon-carbon bond and a tetrahedral intermediate.

Dehydration and Formation of a Benzylic Carbocation: The tetrahedral intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a resonance-stabilized benzylic carbocation. This carbocation is further stabilized by the electron-donating diethylamino group.

Second Electrophilic Attack and Second C-C Bond Formation: The second molecule of N,N-diethylaniline then attacks the benzylic carbocation. This second nucleophilic attack results in the formation of the second carbon-carbon bond, leading to the final product, this compound].

Deprotonation: The final step involves the deprotonation of the intermediate by a base (such as water or the aniline itself) to regenerate the aromaticity of the second ring and yield the neutral product.

A related reaction, the condensation of benzaldehyde with N,N-dimethylaniline in the presence of a strong acid, leads to the formation of the triphenylmethane (B1682552) dye, Malachite Green, further supporting this electrophilic substitution mechanism. researchgate.net

Kinetic and Thermodynamic Profiling of Synthetic Steps

While specific kinetic and thermodynamic data for the synthesis of this compound] are not extensively reported in publicly available literature, the profile of the reaction can be inferred from studies of analogous condensation reactions.

Kinetic Profile:

Studies on the condensation of various aromatic aldehydes with other nucleophiles have shown that the electronic nature of the substituents on the aldehyde can significantly influence the reaction rate. Electron-withdrawing groups on the benzaldehyde ring would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. Conversely, electron-donating groups on the benzaldehyde would decrease its reactivity.

The table below provides a qualitative illustration of the expected effect of substituents on the reaction rate, based on general principles of electrophilic aromatic substitution.

| Substituent on Benzaldehyde (para-position) | Expected Effect on Reaction Rate | Rationale |

| -NO₂ | Increase | Strong electron-withdrawing group, increases the electrophilicity of the carbonyl carbon. |

| -Cl | Slight Increase | Inductively electron-withdrawing, enhances electrophilicity. |

| -H | Baseline | Reference standard. |

| -CH₃ | Decrease | Electron-donating group, reduces the electrophilicity of the carbonyl carbon. |

| -OCH₃ | Significant Decrease | Strong electron-donating group, significantly reduces electrophilicity. |

Thermodynamic Profile:

The enthalpy of reaction (ΔH) is expected to be negative (exothermic) due to the formation of strong C-C bonds and the liberation of heat. The entropy of the reaction (ΔS) is likely to be slightly positive or near zero, as the formation of one larger molecule from three smaller molecules is offset by the creation of a small, highly disordered molecule (water).

The table below provides hypothetical thermodynamic parameters for the key steps of the reaction. It is important to note that these are illustrative values and not experimentally determined data for the specific synthesis of this compound].

| Reaction Step | Expected ΔH | Expected ΔS | Expected ΔG |

| Protonation of Benzaldehyde | Slightly Negative | Negative | Positive |

| First Electrophilic Attack (C-C Bond Formation) | Negative | Negative | Negative |

| Dehydration | Positive | Positive | Negative |

| Second Electrophilic Attack (C-C Bond Formation) | Negative | Negative | Negative |

| Overall Reaction | Negative | Slightly Positive/Near Zero | Negative |

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Comprehensive Spectroscopic Analyses for Molecular Architecture

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, from atomic connectivity to the three-dimensional arrangement of its atoms. For a molecule like 4,4'-Benzylidenebis[N,N-diethylaniline], a combination of techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The methine proton of the central benzylidene CH group would appear as a unique singlet. The aromatic protons on the two N,N-diethylaniline rings would show characteristic splitting patterns (typically doublets) corresponding to their ortho and meta positions relative to the diethylamino group. The protons of the unsubstituted phenyl ring would exhibit multiplets. The ethyl groups would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with their integration values confirming the presence of two diethylamino substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in this compound] based on Analogous Structures

| Functional Group | Predicted Chemical Shift (δ) in ppm |

|---|---|

| N-CH₂-C H₃ | ~12-13 |

| N-C H₂-CH₃ | ~44-45 |

| Aromatic Carbons | ~110-150 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound], with a chemical formula of C₂₅H₃₀N₂, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value that matches the theoretical value to within a few parts per million (ppm), unequivocally confirming its elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: Theoretical Mass Data for this compound]

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in this compound].

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the ethyl groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond would be observed in the 1250-1350 cm⁻¹ range.

These spectra serve as a molecular fingerprint and can be used for conformational analysis by comparing experimental data with theoretical calculations.

Investigation of Electronic and Photophysical Properties

The electronic and photophysical properties of this compound] are central to its function as a leuco dye, defining its color (or lack thereof) and its potential for luminescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

As a leuco dye, this compound] is colorless in its reduced state. This is because the three phenyl rings are insulated from each other by the central sp³-hybridized carbon atom, preventing the formation of an extended conjugated π-system. Consequently, its UV-Vis absorption spectrum is characterized by absorptions in the ultraviolet region, typically below 350 nm, corresponding to localized π→π* transitions within the individual aniline (B41778) and benzene (B151609) rings. Upon oxidation or in a sufficiently acidic medium, the central carbon becomes sp²-hybridized, forming a planar carbocation. This creates a large, conjugated system across the entire molecule, shifting the absorption maximum dramatically into the visible region and producing a brilliant color.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics

The luminescence properties of leuco dyes are directly tied to their structure. In the colorless, non-conjugated leuco form, this compound] is generally non-fluorescent. The lack of an extended π-system and the presence of flexible ethyl and phenyl groups allow for efficient non-radiative decay pathways (such as vibrational relaxation and internal conversion) for any absorbed UV energy.

However, the oxidized, colored form can exhibit fluorescence. The creation of a rigid, planar, and extensively conjugated system can lead to the emission of light upon relaxation from the excited state. The study of its luminescence would involve measuring its emission spectrum, quantum yield (the efficiency of the fluorescence process), and excited-state lifetime. These characteristics are often highly sensitive to the solvent environment and temperature. Phosphorescence, which involves a change in electron spin and occurs on a much longer timescale, is less commonly observed for this class of dyes at room temperature in fluid solutions but may be detectable in rigid matrices at low temperatures.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

The investigation of the excited state dynamics of molecules like this compound], a leuco dye, is crucial for understanding their photophysical and photochemical properties. Time-resolved spectroscopic techniques are powerful tools for probing the transient species and understanding the deactivation pathways of electronically excited molecules. chemrxiv.org These methods can track processes such as intramolecular charge transfer (ICT) and intersystem crossing (ISC) that occur on timescales ranging from femtoseconds to nanoseconds. chemrxiv.orgpsu.edu

While direct time-resolved spectroscopic data for this compound] is not extensively available in the reviewed literature, the behavior of related compounds provides significant insight into its likely excited-state dynamics. For instance, studies on other donor-acceptor molecules containing the N,N-dialkylaniline moiety, such as 4-diethylaminobenzonitrile (DEABN), have been conducted using transient absorption (TA) spectroscopy and time-resolved resonance Raman (TR3) spectroscopy. psu.edu These studies reveal the influence of solvent polarity on the nonradiative deactivation processes of ICT and ISC. psu.edu

In a study on a related compound, 4-(dimethylamino)benzethyne (4-DMABE), a combination of time-resolved ionization experiments and surface-hopping simulations was used to investigate its excited-state dynamics. The findings indicated a rapid decay from the initially excited S2 state to the S1 state within a few femtoseconds. rsc.orgresearchgate.net This was followed by a partial twist of the dimethylamino group on a timescale of approximately 100 femtoseconds, leading to a decrease in the photoelectron signal. rsc.orgresearchgate.net Such detailed investigations highlight the role of intramolecular charge transfer states in the deactivation pathways of these types of molecules. rsc.org

The photoreactions of leuco forms of dyes like indigo (B80030) have also been studied using absorption and fluorescence techniques, both steady-state and time-resolved. nih.gov These investigations have revealed photoisomerization reactions occurring in the first excited singlet state. nih.gov For leuco indigo, time-resolved fluorescence measurements showed biexponential decays, indicating complex excited-state dynamics. nih.gov

Based on these findings for analogous compounds, the excited-state dynamics of this compound] are likely to involve the following processes:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is likely transferred from the electron-donating N,N-diethylaniline moieties to the central benzylidene acceptor part of the molecule. The dynamics of this process would be highly dependent on the solvent polarity.

Structural Relaxation: The initial ICT state may undergo structural relaxation, such as twisting of the diethylamino groups or the phenyl rings, to form a more stable, relaxed ICT state.

Intersystem Crossing (ISC): The excited singlet state can potentially undergo intersystem crossing to a triplet state. The efficiency of this process would also be influenced by the molecular structure and the solvent environment.

The following table summarizes key findings from time-resolved spectroscopic studies on related compounds, which can be used to infer the potential excited-state behavior of this compound].

| Compound | Technique | Observed Process | Timescale | Reference |

| 4-diethylaminobenzonitrile (DEABN) | Transient Absorption, Time-Resolved Resonance Raman | ICT and ISC | 2 ps to 6 ns | psu.edu |

| 4-(dimethylamino)benzethyne (4-DMABE) | Time-Resolved Ionization | S2 to S1 decay, twisting of dimethylamino group | a few fs, ~100 fs | rsc.orgresearchgate.net |

| Leuco Indigo | Time-Resolved Fluorescence | Photoisomerization | 0.12 ns and 2.17 ns (biexponential decay) | nih.gov |

Solid-State Structural Determination by X-ray Crystallography

The study of 4,4′-methylenebis(2,6-diethylaniline) revealed that the two aromatic rings are twisted with respect to each other. nih.govresearchgate.net The dihedral angle between the two aromatic components was found to be 64.13 (6)°. researchgate.net In the crystal structure, the molecules form a network through intermolecular N—H⋯N hydrogen bonds and C—H⋯π interactions. nih.govresearchgate.net

For benzylideneaniline (B1666777) derivatives, which share a similar core structure, X-ray diffraction studies have shown that these molecules typically adopt a nonplanar conformation in the solid state, which disrupts the π-electron conjugation. nih.gov The degree of non-planarity can vary significantly depending on the substituents on the aromatic rings. For example, in (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are inclined to each other by 46.01 (6)°. nih.gov

Based on the crystallographic data of these related compounds, the solid-state structure of this compound] is expected to exhibit the following features:

Non-planar Conformation: The two N,N-diethylaniline moieties are likely to be twisted out of the plane of the central benzylidene ring.

Intermolecular Interactions: In the crystal lattice, weak intermolecular interactions such as C—H⋯π interactions are likely to play a significant role in the crystal packing.

The table below presents selected crystallographic data for 4,4′-methylenebis(2,6-diethylaniline), which serves as a model for the solid-state structure of this compound]. researchgate.net

| Parameter | Value |

| Chemical Formula | C21H30N2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.9895 (3) |

| b (Å) | 11.8589 (3) |

| c (Å) | 17.6765 (5) |

| β (°) | 102.4188 (11) |

| Volume (ų) | 1840.32 (9) |

| Z | 4 |

| Dihedral Angle between Aromatic Rings (°) | 64.13 (6) |

Chemical Reactivity and Transformation Studies of 4,4 Benzylidenebis N,n Diethylaniline

Redox Chemistry and Electrochemical Behavior

The most prominent chemical feature of 4,4'-Benzylidenebis[N,N-diethylaniline] is its susceptibility to oxidation, which converts the colorless leuco form into the colored dye. nih.gov This transformation is the foundation of its use as an analytical reagent, particularly in forensic science for the presumptive detection of blood, where hemoglobin catalyzes its oxidation by hydrogen peroxide. wikipedia.orgchemicalbook.com

Cyclic Voltammetry and Controlled-Potential Electrolysis Investigations

The electrochemical oxidation of this compound] to Malachite Green is a key area of study. Cyclic voltammetry (CV) is a principal technique used to investigate this redox behavior. tandfonline.comresearchgate.net Studies using CV on a glassy carbon electrode show an irreversible oxidation peak corresponding to the conversion of the leuco form to the colored Malachite Green cation. researchgate.netresearchgate.net The absence of a corresponding reduction peak in the reverse scan confirms the irreversible nature of the electrode reaction under these conditions. researchgate.net

Controlled-potential electrolysis, or bulk electrolysis, allows for the quantitative conversion of the leuco compound to its oxidized form by holding the working electrode at a specific potential. basinc.comwikipedia.org This technique is crucial for determining the number of electrons transferred in the redox reaction and for synthesizing the colored dye from its precursor electrochemically. The ideal potential for this oxidation is typically set about 200 mV more positive than the redox potential determined by CV to ensure the reaction rate is governed by mass transport. basinc.com The process involves a three-electrode system where the analyte is quantitatively converted from its original to a new oxidation state. wikipedia.org

| Technique | Observation | Implication |

| Cyclic Voltammetry (CV) | Irreversible anodic peak | The oxidation of LMG to MG is electrochemically irreversible. |

| Controlled-Potential Electrolysis (CPE) | Quantitative conversion to colored form | Allows for the complete and controlled oxidation of the leuco compound. |

Exploration of Photoredox Transformations

Photoredox catalysis, which uses visible light to drive chemical reactions, offers a modern approach to the transformation of this compound]. sigmaaldrich.com This compound and its derivatives can undergo photo-oxidative demethylation or be reduced to their leuco form by light. scispace.com Some derivatives of Malachite Green leuco compounds can undergo photoionization when irradiated with UV light, generating the Malachite Green cation and an anion, effectively acting as photobase generators. researchgate.net

The degradation of the resulting Malachite Green dye can also be achieved through photocatalysis. researchgate.net For instance, graphitic carbon nitride (g-C3N4) has shown promise in the photocatalytic decomposition of organic dyes under visible light. researchgate.net These photoredox transformations are significant for both synthetic applications and environmental remediation efforts aimed at degrading triphenylmethane (B1682552) dyes in wastewater.

Derivatization and Functionalization Strategies

Modifying the core structure of this compound] allows for the fine-tuning of its properties, leading to new applications and a deeper understanding of its chemical behavior.

Synthesis of Structurally Modified Analogues and Heterocyclic Derivatives

The synthesis of this compound] is achieved through the condensation of benzaldehyde (B42025) and N,N-diethylaniline. wikipedia.org By substituting the benzaldehyde or the N,N-diethylaniline starting materials, a wide array of structurally modified analogues can be produced. For example, the use of different aldehydes or anilines leads to triphenylmethane dyes with varied colors and properties.

Furthermore, the leuco-dye structure serves as a scaffold for creating more complex molecules, including heterocyclic derivatives. These synthetic efforts are driven by the search for novel dyes, indicators, and functional materials with tailored optical and chemical characteristics.

Structure-Reactivity Relationship (SRR) Studies of Novel Derivatives

Structure-reactivity relationship (SRR) studies investigate how changes in the molecular structure of this compound] derivatives affect their chemical reactivity. For instance, the introduction of substituents on the phenyl rings can alter the ease of oxidation, the color of the resulting dye, and its stability.

In thermochromic systems, where color change is induced by temperature, the leuco dye is a key component. researchgate.netnih.gov The system typically includes the leuco dye (color former), a developer (an acidic compound), and a solvent. researchgate.netresearchgate.net The interaction between the dye and the developer, which leads to the colored form, is highly dependent on their respective structures. researchgate.net For example, the use of different developers can significantly alter the temperature at which the color change occurs. dntb.gov.ua These studies are crucial for designing materials with specific thermochromic properties for applications like smart inks and sensors. dntb.gov.ua

Acid-Base Chemistry and Protonation Equilibria

The chemical behavior of this compound] is also governed by its acid-base properties. As a tertiary amine, it can be protonated in acidic conditions. Leucomalachite green itself is considered a Brønsted acid-base compound with two aromatic amine groups having close pKa values (pK1 of 4.70 ± 0.40 and pK2 of 5.50 ± 0.40). ufms.br

The resulting Malachite Green dye exhibits halochromism, meaning its color is dependent on the pH of the solution. wikipedia.org In highly acidic solutions (pH 0.2–1.8), it acts as a pH indicator. wikipedia.org The equilibrium between the colored cationic form of Malachite Green and its colorless carbinol base is pH-dependent. nih.gov This equilibrium is a critical factor in applications where the color of the dye needs to be controlled, such as in certain analytical methods and dye-based sensor technologies. The transformation from the colored form to the colorless carbinol is reversible, adding another layer to the compound's complex chemical dynamics. wikipedia.org

| pH Range | Form of Malachite Green | Color |

| < 2.0 | Protonated Cation | Yellow/Green |

| Neutral | Cation | Intense Green/Blue |

| Alkaline (>11.6) | Carbinol Base | Colorless |

Determination of pKa Values and pH-Dependent Behavior

The acid-base properties of this compound] are centered around the basicity of its two N,N-diethylamino groups. The pKa value is a measure of the acidity of the conjugate acid of the molecule, which is formed when the nitrogen atoms of the diethylamino groups accept a proton. A higher pKa value indicates a stronger base.

The pH of the surrounding medium plays a crucial role in the chemical form of the compound. In acidic solutions, the nitrogen atoms of the diethylamino groups can become protonated, leading to the formation of a dicationic species. This protonation is often associated with a color change, a phenomenon known as halochromism, which is characteristic of many triarylmethane dyes and their leuco forms. nih.gov For instance, the related compound malachite green exhibits a pH-dependent equilibrium between its colored cationic form and a colorless carbinol form. nih.gov Similarly, this compound], as a leuco dye, exists in a colorless state but can be oxidized to the intensely colored brilliant green dye. The stability and reactivity of both the leuco and colored forms are influenced by pH.

The pH-dependent behavior is also critical in processes like the determination of related compounds in water samples, where the pH needs to be adjusted to ensure the desired form of the analyte for accurate measurement. oup.comusgs.govoup.com

Table 1: Predicted and Experimental pKa Values of this compound] and a Related Compound

| Compound | pKa Value | Type |

| This compound] | 7.19 | Predicted |

| N,N-Diethylaniline | 6.57 | Experimental |

Solvation Effects on Acid-Base Properties

The acid-base properties of this compound] are significantly influenced by the solvent in which it is dissolved. This phenomenon, known as the solvation effect, arises from the differential stabilization of the neutral molecule and its protonated form by the solvent molecules. wikipedia.org

The term for the observed color change of a solute in different solvents is solvatochromism. wikipedia.org This effect is prominent in dyes and is a direct consequence of the differential solvation of the ground and excited electronic states of the dye molecule. wikipedia.orgnih.govsocietechimiquedefrance.fr While this compound] is colorless in its leuco form, the solvation of the molecule can still impact its reactivity and the ease with which it can be converted to its colored form. The polarity of the solvent can influence the energy barrier for this transformation.

Research on dye-labeled dendronized polymers has demonstrated that the penetration of solvent into the molecular structure can be observed through solvatochromic shifts, indicating how the local environment around a chromophore is affected by the bulk solvent. rsc.org Although this compound] is not a dendrimer, this principle highlights the importance of the immediate solvent shell in determining the properties of a molecule.

Theoretical and Computational Chemistry Investigations of 4,4 Benzylidenebis N,n Diethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4,4'-Benzylidenebis[N,N-diethylaniline]. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov For this compound], DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) to achieve reliable results for organic molecules. researchgate.netresearchgate.net

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing key geometric parameters such as bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound], with its multiple phenyl rings, DFT can map out the potential energy surface. This allows for the identification of various stable conformers and the energy barriers between them. The energetic landscape is crucial for understanding the molecule's dynamic behavior and how its shape influences its properties.

Table 1: Representative Calculated Geometric Parameters for a Triarylmethane Core Note: This table is illustrative, based on typical values for related structures, as specific DFT data for this compound] is not extensively published. Similar data would be generated from a DFT geometry optimization.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | Bond between the aniline (B41778) nitrogen and the phenyl ring carbon | ~1.39 Å |

| C-C-C Angle | Angle around the central methane (B114726) carbon | ~110-112° |

| Phenyl Ring Dihedral Angle | Twist angle between the planes of the two diethylaniline rings | Variable, dependent on conformer |

For even higher accuracy, ab initio (from first principles) methods can be utilized. Unlike DFT, which relies on approximations of the exchange-correlation energy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are systematically improvable. acs.org These methods are computationally more demanding and are often used to benchmark DFT results or for smaller, representative fragments of the molecule. For this compound], high-accuracy ab initio calculations could be used to precisely determine properties like electron affinity, ionization potential, and electronic transition energies, which are critical for its application as a dye. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound] over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a molecule with multiple rotatable bonds, MD simulations are invaluable for exploring its vast conformational space. conicet.gov.ar By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how intermolecular interactions with the solvent molecules influence its preferred shape and dynamics. This is particularly relevant for understanding how the molecule behaves in solution, which is its typical state in many applications.

Computational Prediction and Validation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound].

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. acs.orgmdpi.com For this compound], TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensities of the electronic transitions. This is crucial for understanding its color properties in its leuco (colorless) and colored forms. nih.govwikipedia.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.netresearchgate.net These predicted NMR spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This computed vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecule's structure.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data Note: This table illustrates the principle of computational validation. Experimental data for this compound] would be needed for a direct comparison.

| Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |

| UV-Vis (λmax) | Calculated excitation energies and oscillator strengths | Measured absorption maximum |

| ¹³C NMR (Chemical Shift) | Calculated chemical shifts for each carbon atom | Measured chemical shifts in ppm |

| IR (Vibrational Frequency) | Calculated vibrational modes and their frequencies | Measured absorption bands in cm⁻¹ |

Reaction Pathway Modeling and Transition State Identification

Computational chemistry provides a powerful toolkit for investigating the chemical reactions involving this compound], such as its synthesis or degradation. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The synthesis of this compound typically involves the acid-catalyzed condensation of benzaldehyde (B42025) with two equivalents of N,N-diethylaniline. Computational modeling can elucidate the step-by-step mechanism of this reaction. researchgate.net By calculating the energies of the transition states, the activation energy for each step can be determined, providing insights into the reaction kinetics. This understanding can be used to optimize reaction conditions for higher yields and purity.

Advanced Applications in Materials Science Research Incorporating 4,4 Benzylidenebis N,n Diethylaniline

Design and Development of Functional Materials

The ability of 4,4'-Benzylidenebis[N,N-diethylaniline] to undergo a significant change in its electronic and optical properties in response to external stimuli makes it a valuable component in the design of functional materials.

Integration into Optoelectronic and Photoactive Material Systems

Research has demonstrated the successful integration of this compound] (LCV) into the photoactive layers of organic solar cells (OSCs) to enhance their performance. science.gov In one study, LCV was incorporated as an n-dopant into a bulk-heterojunction photoactive thin film composed of poly(3-hexylthiophene) (P3HT) and rmreagents.comrmreagents.com-phenyl C61-butyric acid methyl ester (PCBM). science.gov

The study found that LCV significantly increased the intrinsic electron concentration within the PCBM domains of the film. This doping effect led to trap filling in the bandgap of the PCBM, which in turn enhanced the electron mobility of the P3HT:PCBM:LCV blend. science.gov The electron mobility was measured to be 1.75 times higher than that of the standard P3HT:PCBM blend. science.gov This improved charge transport contributed to a more efficient exciton (B1674681) dissociation. Consequently, the power conversion efficiency (PCE) of the inverted OSC device with the LCV-doped photoactive layer was 1.22 times higher than the device without it. science.gov

| Parameter | P3HT:PCBM Device | P3HT:PCBM:LCV Device | Enhancement Factor |

|---|---|---|---|

| Electron Mobility | Baseline | 1.75x Baseline | 1.75 |

| Power Conversion Efficiency (PCE) | Baseline | 1.22x Baseline | 1.22 |

Exploration in Stimuli-Responsive Materials and Switches

The fundamental application of this compound] relies on its stimuli-responsive nature. It acts as a molecular switch that changes state upon oxidation. This property is being harnessed to create materials that respond to specific chemical or physical stimuli.

A key example is its use in novel radiochromic film compositions for radiotherapy dosimetry. science.gov In these materials, LCV is used as the reporting system within a polymer matrix, often containing a free radical source like tetrabromoethane. science.gov When exposed to ionizing radiation, free radicals are generated, which oxidize the colorless LCV into the intensely colored Crystal Violet. The resulting color change is proportional to the absorbed radiation dose, allowing the film to act as a dosimeter. This demonstrates LCV's utility in materials that respond to high-energy stimuli.

Furthermore, its well-known reaction in the presence of blood is a prime example of a chemically responsive system. The heme group in hemoglobin acts as a catalyst for the oxidation of LCV by an oxidizing agent like hydrogen peroxide. bvda.combvda.com This catalytic reaction triggers the switch from the colorless leuco form to the violet-colored dye, providing a distinct visual signal in response to a specific biochemical stimulus. bvda.comresearchgate.net This principle can be adapted for developing highly specific chemical sensors and indicators.

Fundamental Studies of Charge Transfer and Electronic Processes in Materials

The functional basis of this compound] in materials science is the profound change in its electronic structure upon oxidation. The colorless leuco form is a non-planar molecule where the three aniline (B41778) rings are not in conjugation with each other. researchgate.netresearchgate.net The central methane (B114726) carbon is sp³ hybridized, effectively isolating the π-electron systems of the aromatic rings.

Upon oxidation, a process that involves the removal of a hydride ion (H⁻) or sequential electron and proton loss, the central carbon becomes sp² hybridized, resulting in a planar carbocation. This structural change creates an extended, cross-conjugated π-electron system that includes the central carbon and all three aromatic rings. researchgate.net The positive charge becomes delocalized across this entire system. This event can be described as a form of intramolecular charge transfer, where the electron density from the nitrogen atoms of the diethylaniline groups is distributed throughout the newly formed conjugated system.

This transformation from a non-conjugated to a highly conjugated system drastically alters the molecule's interaction with light. The leuco form does not absorb light in the visible spectrum, hence its colorless appearance. researchgate.net In contrast, the extended π-system of the oxidized Crystal Violet cation has a much smaller HOMO-LUMO energy gap, leading to strong absorption of light in the yellow-green region of the visible spectrum (around 590 nm), which results in its characteristic intense violet color. science.gov

Mechanistic Understanding of Material Performance at the Molecular and Supramolecular Levels

Understanding the performance of materials incorporating this compound] requires a mechanistic view at the molecular level. The transition from the colorless to the colored state is a direct consequence of a change in molecular geometry and electronic configuration.

Molecular Mechanism:

Initial State (Leuco Form): The molecule exists in a non-planar, triphenylmethane (B1682552) structure. The π-systems of the three N,N-diethylaniline rings are electronically isolated. researchgate.net

Stimulus (Oxidation): An oxidizing agent, often catalyzed, removes a hydride from the central carbon atom. bvda.com In the case of its use as a blood reagent, the heme group of hemoglobin catalytically facilitates this oxidation by hydrogen peroxide. bvda.com

Final State (Crystal Violet Cation): The central carbon becomes trigonal planar, and the molecule adopts a more planar conformation. This allows for the delocalization of the π-electrons and the positive charge across the entire molecular framework, forming a stable, conjugated system. researchgate.netresearchgate.net

This molecular-level transformation is the key to its function. In the context of the organic solar cell, the LCV molecule acts as an electron donor (n-dopant), and this charge transfer property is inherent to its molecular structure. science.gov In radiochromic films, the efficiency of the color change is dependent on the efficiency of the radical-induced oxidation at the molecular level. science.gov

Advanced Analytical Methodologies for Research Applications of 4,4 Benzylidenebis N,n Diethylaniline

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the detailed analysis of chemical compounds. For 4,4'-Benzylidenebis[N,N-diethylaniline], both high-performance liquid chromatography and gas chromatography offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of non-volatile and thermally sensitive compounds like this compound]. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and detection.

Method development typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for reversed-phase chromatography. The mobile phase, a mixture of solvents like acetonitrile (B52724) and water, is carefully chosen and often run in a gradient mode, where the solvent composition is varied during the analysis to ensure efficient separation from other components. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical process that demonstrates the reliability of the developed HPLC method. This involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). Linearity confirms a proportional relationship between the detector response and the analyte concentration over a specific range. Accuracy is evaluated by measuring the recovery of a known amount of the compound spiked into a sample matrix. Precision is determined by assessing the repeatability of the results both within a single day (intra-day) and over several days (inter-day).

Table 1: Illustrative HPLC Method Parameters for this compound] Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 254 nm |

| Column Temperature | 30 °C |

|

Gas Chromatography (GC) for Volatile Species and Derivatized Forms

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound] itself has low volatility, GC can be invaluable for identifying any volatile impurities or degradation products. For direct analysis, high temperatures would be necessary, which could lead to the thermal breakdown of the compound.

To analyze non-volatile compounds like this compound] by GC, a process called derivatization can be used. This involves chemically modifying the analyte to increase its volatility. However, this adds an extra step to the sample preparation process. When analyzing unfamiliar samples, it is highly recommended to use a secondary analytical technique, such as a different GC column or mass spectrometry, to confirm the identity of the detected compounds. epa.gov

A typical GC system utilizes a capillary column with a specific stationary phase and an inert carrier gas like helium or nitrogen. epa.gov For enhanced identification capabilities, GC is often coupled with a mass spectrometer (GC-MS). nih.gov This combination provides not only quantitative data but also detailed structural information, which is crucial for confirming the identity of the analyte and any related volatile substances. nih.gov Research has shown that GC-MS is a sensitive and specific method for determining related compounds in various matrices. nih.gov

Spectrometric Methods for Trace Analysis in Complex Research Matrices

Spectrometric methods are essential for detecting and quantifying trace amounts of this compound] in complex samples. These techniques offer exceptional sensitivity and selectivity.

A highly effective spectrometric method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. LC-MS/MS has been shown to be a more selective and faster method for the quantification of related aniline (B41778) derivatives compared to some standardized GC methods. researchgate.net The use of tandem mass spectrometry can also provide results with high precision. researchgate.net

Spectrophotometry is another valuable technique. For instance, a multicommutation flow system using N,N-diethyl-p-phenylenediamine (DPD) has been developed for the spectrophotometric determination of certain analytes, where the product is monitored at a specific wavelength. researchgate.net

Development of Novel Electrochemical Sensors for Research-Specific Detection

The development of electrochemical sensors for the detection of specific compounds is a rapidly advancing field of research. These sensors offer the potential for fast, portable, and low-cost analysis. The principle behind these sensors is the measurement of an electrical signal generated by the electrochemical reaction of the target analyte at an electrode surface.

The performance of an electrochemical sensor is heavily dependent on the materials used to construct the electrode. Researchers are actively exploring the use of various nanomaterials, such as conducting polymers and metal nanoparticles, to modify electrodes. nih.gov These materials can enhance the sensor's sensitivity and selectivity by improving electron transport and providing a larger surface area for the reaction. nih.gov The goal is to create sensors that are not only highly specific but also stable and repeatable, making them suitable for real-time measurements in complex biological or environmental samples. nih.gov

Table 2: Comparison of Analytical Techniques for this compound]

| Technique | Principle | Advantages | Disadvantages |

| HPLC | Separation based on partitioning between a stationary and mobile phase. | High resolution, well-established, suitable for non-volatile compounds. | Can be time-consuming and requires expensive instrumentation and solvents. |

| GC-MS | Separation based on volatility followed by mass-based detection. | High efficiency and provides structural information for volatile compounds. | Not ideal for non-volatile compounds without derivatization. |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High sensitivity, selectivity, and provides structural information. | High instrumentation and maintenance costs. |

| Electrochemical Sensors | Measurement of an electrical signal from a chemical reaction. | Potential for portability, low cost, and real-time analysis. | Can be prone to interferences and may require specialized fabrication. |

|

Future Directions and Emerging Research Avenues for 4,4 Benzylidenebis N,n Diethylaniline

Interdisciplinary Research at the Interface of Organic Chemistry and Nanotechnology

The unique properties of 4,4'-Benzylidenebis[N,N-diethylaniline], particularly its leuco dye characteristics, position it as a prime candidate for innovative applications at the intersection of organic chemistry and nanotechnology. wikipedia.orgymdchem.com Leuco dyes can reversibly switch between a colored and a colorless state, a feature that is highly attractive for the development of "smart" materials. wikipedia.org

Future research is anticipated to explore the incorporation of this compound] into nanoscale systems to create advanced functional materials. One promising area is the development of thermochromic and photochromic nanomaterials. For instance, researchers have successfully encapsulated thermochromic leuco dyes within silica (B1680970) nanocapsules to create durable and reversible color-changing fabrics. rsc.org Similar methodologies could be applied to this compound] to fabricate nano-probes for temperature sensing or as components in light-responsive coatings and inks.

Furthermore, the integration of this compound into coordination polymers and metal-organic frameworks (MOFs) could lead to novel halochromic sensors for detecting acids and other chemical species. nih.gov The ability to tune the material's response at the nanoscale could offer unprecedented sensitivity and selectivity. The synthesis of nanoparticles of this compound] or its derivatives could also open up new applications in fields such as nano-optics and nanophotonics, where its chromogenic properties could be harnessed for data storage or optical switching devices.

Computational Design of New Derivatives with Tunable Chemical and Material Properties

Computational chemistry offers powerful tools for the rational design of new molecules with tailored properties, and this approach is highly relevant for exploring the potential of this compound] derivatives. By employing computational methods such as Density Functional Theory (DFT), researchers can predict the electronic and optical properties of novel structures before their synthesis, saving significant time and resources. researchgate.net

Future computational studies will likely focus on modifying the core structure of this compound] to fine-tune its chemical and material properties. For example, the introduction of different substituent groups on the phenyl rings could alter the molecule's absorption spectrum, redox potentials, and stability. lookchem.com Computational screening of a virtual library of derivatives could identify candidates with optimized characteristics for specific applications, such as improved light-harvesting efficiency for use in photo-electrochemical systems or enhanced thermal stability for high-temperature applications. lookchem.com

The table below illustrates the type of data that could be generated through computational studies on hypothetical derivatives of this compound], providing insights into their potential performance.

| Derivative | Substituent Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Band Gap (eV) |

| 1 | -NO2 | -6.25 | -2.80 | 3.45 |

| 2 | -OCH3 | -5.10 | -1.95 | 3.15 |

| 3 | -Cl | -5.80 | -2.50 | 3.30 |

| 4 | -CN | -6.40 | -3.00 | 3.40 |

This table is for illustrative purposes and the values are hypothetical.

Moreover, molecular modeling can provide a deeper understanding of the structure-property relationships governing the behavior of these molecules. acs.orgresearchgate.net Insights into intermolecular interactions and spatial arrangements can guide the design of materials with desired bulk properties, such as in the development of novel ionic liquids with triarylmethane cores. acs.org

Advancements in Sustainable Production and Application Methodologies within Academic Contexts

The development of environmentally benign and efficient synthesis methods is a cornerstone of modern chemical research. Future academic research on this compound] will undoubtedly focus on advancing sustainable production methodologies. This includes the exploration of "green" catalysts, alternative reaction media, and energy-efficient synthesis routes.

Electrochemical synthesis is another area with significant potential for the green production of this compound] and its derivatives. google.com Electrochemical methods can often be performed at ambient temperature and pressure, reducing energy consumption and minimizing the formation of byproducts. The use of ionic liquids as reaction media in the synthesis of triarylmethane dyes has also been explored, offering potential advantages in terms of recyclability and reduced volatility. nih.gov

The following table outlines potential sustainable synthesis strategies that could be investigated in academic research for the production of this compound].

| Synthesis Strategy | Catalyst/Mediator | Potential Advantages |

| Catalytic Condensation | Zeolites, Clays | Reusable, reduced waste, milder reaction conditions. |

| Enzymatic Synthesis | Lipases, Peroxidases | High selectivity, biodegradable catalyst, aqueous media. |

| Electrochemical Synthesis | Undivided cell, green electrolyte | Reduced use of reagents, ambient conditions, high efficiency. |

| Microwave-Assisted Synthesis | Ionic Liquids | Rapid heating, shorter reaction times, improved yields. |

This table presents potential research directions and is for illustrative purposes.

Furthermore, academic research will likely focus on developing sustainable application methodologies for this compound and its derivatives. This includes exploring their use in environmentally friendly dyeing processes for textiles and in the development of biodegradable or recyclable functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-Benzylidenebis[N,N-diethylaniline]?

- Methodological Answer : The compound is synthesized via phosgenation of N,N-diethylaniline, where phosgene reacts with two equivalents of N,N-diethylaniline under controlled conditions. This method yields high-purity product when conducted in inert solvents (e.g., toluene) at temperatures between 50–80°C, followed by recrystallization from hot ethanol . Alternative routes include condensation reactions using formaldehyde derivatives, though phosgenation remains the most cited industrial-scale method.

Table 1: Key Reaction Parameters for Phosgenation

| Parameter | Condition |

|---|---|

| Reactants | N,N-diethylaniline, phosgene |

| Solvent | Toluene or dichloromethane |

| Temperature | 50–80°C |

| Purification | Recrystallization (ethanol) |

| Yield | 70–85% (reported in industrial settings) |

Q. How to assess the genotoxic potential of this compound] in human cell lines?

- Methodological Answer : The sister chromatid exchange (SCE) assay in human peripheral blood lymphocytes is a validated method. Key steps include:

Cell Culture : Isolate lymphocytes and culture in RPMI-1640 medium with phytohemagglutinin.

Treatment : Expose cells to this compound] (0.1–10 µM) for 24–48 hours, with/without metabolic activation (S-9 mix).

Analysis : Harvest cells, stain with Giemsa, and quantify SCE frequency.

-

Critical Finding : Dose-dependent SCE induction (5-fold increase with S-9 mix at 10 µM) indicates metabolic activation enhances genotoxicity .

Table 2: SCE Frequency Data

Dose (µM) SCEs/Cell (Control) SCEs/Cell (+S-9 Mix) 0 6.2 ± 0.8 6.5 ± 1.1 1 9.1 ± 1.3 15.4 ± 2.2 10 12.7 ± 2.1 32.8 ± 3.5

Q. What are the environmental persistence and mobility characteristics of this compound?

- Methodological Answer : Evaluate using:

- Biodegradation : 0% theoretical BOD in 4 weeks (activated sludge test), indicating high persistence .

- Bioaccumulation : BCF values range 17–161 in carp, suggesting moderate-to-high bioconcentration potential .

- Soil Mobility : Estimated log Kow = 3.31 and Koc = 1,500, classifying it as low-mobility in soil .

Advanced Research Questions

Q. How to design fluorescent probes using this compound] with aggregation-induced emission (AIE) properties?

- Methodological Answer : Incorporate the compound as an AIE functional group in donor-acceptor-donor (D-A-D) scaffolds. For example:

- Design : Use 4,4'-(2,2-diphenylethene-1,1-diyl)bis(N,N-diethylaniline) as the AIE core with EDOT spacers to enhance NIR-II emission.

- Synthesis : Couple via Suzuki-Miyaura reactions to install electron-deficient acceptors (e.g., benzothiadiazole).

- Validation : Measure fluorescence quantum yield in aggregated vs. dissolved states (e.g., 12-fold enhancement in nanoparticles) .

Q. What advanced techniques analyze electron transfer mechanisms in photochemical applications?

- Methodological Answer : Use magnetic field effect (MFE) studies to probe photoinduced electron transfer (PET) dynamics. For example:

- Setup : Conduct time-resolved fluorescence spectroscopy under varying magnetic fields (0–500 mT) in micellar or vesicle systems.

- Key Insight : Hyperfine interactions dominate in micelles (B₁/₂ ~50 mT), while spatial confinement in vesicles alters donor-acceptor distances, amplifying MFE .

Q. What is the role of this compound] as a solvent in nanomaterial synthesis?

- Methodological Answer : The compound acts as a selective solvent for hydrogen phosphide (HP) in nanowire synthesis:

- Procedure : Dissolve HP in minimal N,N-diethylaniline (~2 mL) to form a metastable solution.

- Outcome : Enables nanowire growth with controlled curvature; excess solvent induces bending due to surface tension modulation .

Q. How do structural modifications affect optoelectronic properties in push-pull chromophores?

- Methodological Answer : Functionalize the triazine core with this compound] to enhance intramolecular charge transfer (ICT):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.